tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate
CAS No.: 1352318-65-0
Cat. No.: VC0089076
Molecular Formula: C17H17N3O2
Molecular Weight: 295.342
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352318-65-0 |
|---|---|
| Molecular Formula | C17H17N3O2 |
| Molecular Weight | 295.342 |
| IUPAC Name | tert-butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate |
| Standard InChI | InChI=1S/C17H17N3O2/c1-17(2,3)22-16(21)20-14-8-6-12(7-9-14)15-13(11-18)5-4-10-19-15/h4-10H,1-3H3,(H,20,21) |
| Standard InChI Key | QGJABBNRUXAGQR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC=N2)C#N |
Introduction
tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate is a synthetic organic compound belonging to the carbamate class, which are derivatives of carbamic acid. This compound features a tert-butyl group, a cyanopyridine moiety, and a phenyl group, making it structurally significant in various chemical and pharmaceutical applications. The presence of the cyanopyridine group imparts unique biological properties, contributing to its potential use in medicinal chemistry .
Synthesis and Chemical Reactions
The synthesis of tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate typically involves several key steps, although specific detailed synthesis protocols are not widely documented. Generally, carbamates can be synthesized through reactions involving carbamate precursors and appropriate functionalized phenyl or pyridine derivatives.
This compound can undergo various chemical reactions typical for carbamates, including hydrolysis and reactions with nucleophiles. The tert-butyl group can be removed under acidic conditions to yield the corresponding carbamic acid derivative, which can further decompose into an amine and carbon dioxide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume